1-(2-Furoyl)piperazine Hydrochloride 1-(2-Furoyl)piperazine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 60548-09-6
VCID: VC2357267
InChI: InChI=1S/C9H12N2O2.ClH/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;/h1-2,7,10H,3-6H2;1H
SMILES: C1CN(CCN1)C(=O)C2=CC=CO2.Cl
Molecular Formula: C9H13ClN2O2
Molecular Weight: 216.66 g/mol

1-(2-Furoyl)piperazine Hydrochloride

CAS No.: 60548-09-6

Cat. No.: VC2357267

Molecular Formula: C9H13ClN2O2

Molecular Weight: 216.66 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Furoyl)piperazine Hydrochloride - 60548-09-6

Specification

CAS No. 60548-09-6
Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
IUPAC Name furan-2-yl(piperazin-1-yl)methanone;hydrochloride
Standard InChI InChI=1S/C9H12N2O2.ClH/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;/h1-2,7,10H,3-6H2;1H
Standard InChI Key FMFUHCXDFVDINI-UHFFFAOYSA-N
SMILES C1CN(CCN1)C(=O)C2=CC=CO2.Cl
Canonical SMILES C1CN(CCN1)C(=O)C2=CC=CO2.Cl

Introduction

Chemical Identity and Structure

1-(2-Furoyl)piperazine hydrochloride (CAS: 60548-09-6) is a crystalline compound with a molecular formula of C₉H₁₂N₂O₂·HCl and a molecular weight of 216.67 g/mol . The compound consists of a piperazine ring connected to a furoyl group, with the nitrogen atom protonated by hydrochloride. This structure gives the compound its distinctive chemical properties and reactivity patterns that make it valuable in various applications.

The compound is known by several synonyms in scientific literature, including 1-[(2-Furan)carbonyl]piperazine hydrochloride, 1-(Furan-2-carbonyl)piperazine hydrochloride, and Methanone, 2-furanyl-1-piperazinyl-, hydrochloride (1:1) . Its IUPAC name is 1-(furan-2-carbonyl)piperazine hydrochloride, which precisely describes its molecular arrangement .

Physical and Chemical Properties

The physical and chemical properties of 1-(2-Furoyl)piperazine hydrochloride are summarized in the following table:

PropertyValue
Molecular FormulaC₉H₁₂N₂O₂·HCl or C₉H₁₃ClN₂O₂
Molecular Weight216.67 g/mol
Physical State (20°C)Solid
AppearanceWhite to light yellow or light orange powder/crystal
Melting Point204.0-209.0°C (typically 207°C)
SMILES NotationCl.O=C(N1CCNCC1)C1=CC=CO1
InChI KeyFMFUHCXDFVDINI-UHFFFAOYSA-N

The compound typically exists as a crystalline powder at room temperature and demonstrates specific spectroscopic characteristics that assist in its identification and purity assessment. Its melting point range of 204.0-209.0°C serves as an important criterion for identity verification and purity determination in analytical settings .

Applications and Research Significance

1-(2-Furoyl)piperazine hydrochloride has established itself as a compound of considerable importance in several scientific fields. Its applications span multiple areas of research and development, particularly in pharmaceutical sciences.

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders . Its structural features make it valuable in creating compounds with specific pharmacological activities. Researchers utilize this compound as a building block for developing novel therapeutic agents that can potentially address unmet medical needs in neuroscience and related fields.

Analytical Chemistry Applications

In analytical chemistry, 1-(2-Furoyl)piperazine hydrochloride functions as a standard reference material, helping researchers ensure accuracy and reliability in their measurements . This application is particularly important in quality control processes and method validation protocols where precise chemical standards are essential.

Biological Research

The compound is employed in biological assays to investigate its effects on cellular processes . These investigations provide valuable insights into its potential therapeutic applications and contribute to our understanding of biological mechanisms. Researchers utilize this compound to study various physiological pathways, potentially leading to new therapeutic approaches.

Drug Formulation Enhancement

1-(2-Furoyl)piperazine hydrochloride can be incorporated into drug formulations to enhance solubility and bioavailability . This property is particularly valuable in pharmaceutical development, as it can improve the effectiveness of medications by increasing their absorption and distribution within the body. The compound's ability to enhance these pharmacokinetic parameters makes it a valuable tool in drug formulation research.

Neurotransmitter System Research

The compound plays a significant role in studies examining the modulation of neurotransmitter systems . This research contributes to a better understanding of brain function and may lead to potential treatments for various mental health conditions. By interacting with neurotransmitter systems, this compound provides researchers with tools to investigate neurological pathways and potential therapeutic interventions.

Synthesis and Related Compounds

The parent compound of 1-(2-Furoyl)piperazine hydrochloride is 1-(2-Furoyl)piperazine (CAS: 40172-95-0), which has a molecular formula of C₉H₁₂N₂O₂ . The hydrochloride salt is formed by treating the free base with hydrochloric acid, which enhances stability and solubility for research applications.

1-(2-Furoyl)piperazine has been used to synthesize several important pharmaceutical compounds, including:

  • 2-[4-(2-furoyl) piperazin-1-yl]-4-amino-6-benzyloxy-7-methoxyquinazoline hydrochloride monohydrate

  • 2-[4-(2-furoyl)piperazin-1-yl]-4-amino-7-benzyloxy-6-methoxyquinazoline hydrochloride monohydrate

  • 4-amino-2-[4-(2-furoyl)piperazin-1-yl]-quinazoline hydrochloride

  • 6,7-dimethoxy-2-[4-(2-furoyl)-piperazin-1-yl]quinazoline-4-one hydrate

These derivatives demonstrate the versatility of the compound as a building block in medicinal chemistry and highlight its importance in pharmaceutical research and development.

SpecificationValue
Minimum Purity (HPLC)≥98.0%
AppearanceWhite to light yellow/orange crystalline powder
Melting Point204.0-209.0°C
Storage ConditionsRoom temperature (recommended in cool, dark place <15°C)
NMR ProfileConfirms to structure
SizeApproximate Price Range (USD)
5g$30.00 - $59.25
25g$77.00 - $152.08

These price points reflect the compound's specialized nature and its value in research applications. Bulk quantities may be available through special order from certain suppliers, potentially offering more economical options for large-scale research projects.

Hazard StatementDescriptionClassification Ratio
H302Harmful if swallowed50%
H315Causes skin irritation100%
H319Causes serious eye irritation100%
H335May cause respiratory irritation50%

The corresponding hazard categories include Acute Toxicity (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), and Specific Target Organ Toxicity - Single Exposure (Category 3) .

Future Research Directions

The versatility of 1-(2-Furoyl)piperazine hydrochloride suggests several promising directions for future research. As pharmaceutical development continues to evolve, this compound may find expanded applications in drug discovery and formulation research.

Potential areas for further investigation include:

  • Exploration of novel derivatives with enhanced pharmacological properties

  • Investigation of structure-activity relationships to optimize therapeutic potential

  • Development of improved synthetic routes for more efficient production

  • Examination of potential applications in targeted drug delivery systems

  • Further studies on neurotransmitter modulation for neurological disorders

These research directions could enhance our understanding of the compound's potential and expand its utility in various scientific fields, particularly in pharmaceutical development and neuroscience research.

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